molecular formula C12H14N2O B2766237 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 64123-72-4

3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No. B2766237
CAS RN: 64123-72-4
M. Wt: 202.257
InChI Key: WGLILDVDMWWTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one”, also known as VU0468554, is a selective GIRK inhibitor . It has IC50 values of 0.85 μM and 2.6 μM for GIRK1/GIRK4 and GIRK1/GIRK2 channels, respectively . VU0468554 more effectively inhibits the cardiac GIRK channel than the neuronal GIRK channel .

Scientific Research Applications

Synthesis Applications

  • Solvent-Free Synthesis of Heterocyclic Ketene Aminals : 3-Isopropyl-1-phenyl-1H-pyrazol-5(4H)-one has been used in the efficient one-pot three-component synthesis of heterocyclic ketene aminals, employing a solvent-free and catalyst-free approach, yielding a diverse library of compounds suitable for drug discovery (Yu et al., 2013).

  • Biodegradable Catalyst for Synthesis : It has been part of a biodegradable and environmentally friendly synthesis process involving cellulose sulfuric acid as a catalyst, particularly for creating 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) (Mosaddegh et al., 2010).

  • Multi-heterocyclic Anti-bacterial Drug Synthesis : The compound is used in synthesizing multi-heterocyclic anti-bacterial drugs, specifically 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles, with biological activity measured using MTT assay methods (Dhevaraj et al., 2019).

  • Flexible Synthesis of Pyrazoles : It is integral in the synthesis of pyrazoles with varied functionalized substituents, demonstrating versatility in chemical synthesis and potential for creating ligands (Grotjahn et al., 2002).

  • Electro-catalyzed Synthesis in Green Medium : The compound is used in the efficient synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives, highlighting its role in green chemistry and sustainable synthesis processes (Vafajoo et al., 2015).

  • Synthesis of Chromen-2-one Derivatives : It has been utilized in the synthesis of 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives, displaying antibacterial activity against gram-positive and gram-negative bacteria (Aragade et al., 2012).

Molecular and Structural Studies

  • Tautomerism Studies : The tautomerism of compounds like 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one has been investigated, providing insights into the structural aspects and stability of such compounds (Arbačiauskienė et al., 2018).

  • X-Ray Supramolecular Structure Analysis : The molecular structures of derivatives of this compound have been elucidated using X-ray diffraction, offering valuable information on their supramolecular architecture (Padilla-Martínez et al., 2011).

  • Fluorescence Switching Insights : Studies have shown its utility in developing organic crystalline solids with deep-blue fluorescence and fluorescence "ON/OFF" switching, contributing to the understanding of ESIPT fluorescence mechanisms (Tang et al., 2016).

  • Antibacterial Evaluation : Azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one have been synthesized and evaluated for their antibacterial activities, highlighting the potential medicinal applications of these compounds (Chopde et al., 2012).

Green Chemistry and Sustainability

  • Aqueous, Catalyst-Free Synthesis : The synthesis of 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles using this compound in aqueous media without a catalyst is a significant step towards sustainable and environmentally friendly chemistry (Yu et al., 2014).

  • Ionic Liquid-Catalyzed Synthesis : The use of novel ionic liquid 1-sulfopyridinium chloride for the tandem Knoevenagel–Michael reaction involving 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one showcases the application of green catalysts in chemical synthesis (Moosavi-Zare et al., 2013).

  • Ultrasound-Mediated Catalyst-Free Synthesis : The ultrasound-mediated catalyst-free protocol for synthesizing bis-3-methyl-1-phenyl-1H-pyrazol-5-ols represents an innovative approach in green chemistry, highlighting the compound's role in rapid and sustainable synthesis methods (Shabalala et al., 2020).

properties

IUPAC Name

2-phenyl-5-propan-2-yl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(2)11-8-12(15)14(13-11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLILDVDMWWTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90982624
Record name 2-Phenyl-5-(propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one

CAS RN

64123-72-4
Record name 2-Phenyl-5-(propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.